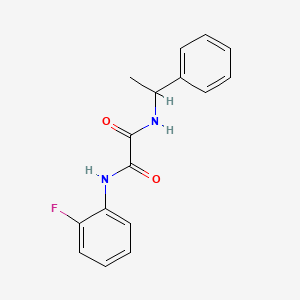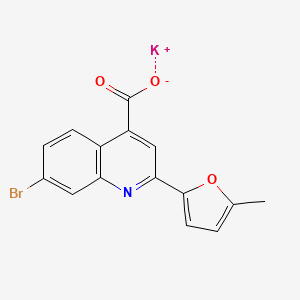
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide, also known as FPEA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways, including the regulation of calcium ion channels, the inhibition of the NMDA receptor, and the activation of the ERK1/2 pathway. These mechanisms are believed to contribute to the neuroprotective and anti-inflammatory effects of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune cell function. N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of new sigma-1 receptor ligands with improved efficacy and selectivity. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.
In conclusion, N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide is a promising chemical compound with potential use in various scientific research applications. Its high affinity for the sigma-1 receptor and its various biochemical and physiological effects make it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential of N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide and to identify new sigma-1 receptor ligands with improved efficacy and selectivity.
Métodos De Síntesis
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized through a multistep process, which involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of a catalyst. This is followed by the reaction of the resulting product with ethanediamine to yield N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has been used in various research applications, including as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, cell survival, and modulation of ion channels. N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-11(12-7-3-2-4-8-12)18-15(20)16(21)19-14-10-6-5-9-13(14)17/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPGHROMAWCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-butoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5066621.png)
![2-methyl-4-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]quinoline](/img/structure/B5066628.png)
![N~2~-acetyl-N~1~-{[(diphenylmethyl)amino]carbonyl}norvalinamide](/img/structure/B5066631.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B5066643.png)
![(1,5,8-trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methyl phenylcarbamate](/img/structure/B5066646.png)
![1-(2-pyridinylmethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5066649.png)
![1,4-phenylenebis[(2,5-dimethoxyphenyl)methanone]](/img/structure/B5066653.png)
![4-(4-chlorophenyl)-2,2,4-trimethyl-1-[(4-methyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5066658.png)
![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5066673.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5066679.png)
![3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5066684.png)